3-Amino-4-methylphenol

Description

Contextualization within Aromatic Amine and Phenolic Chemistry

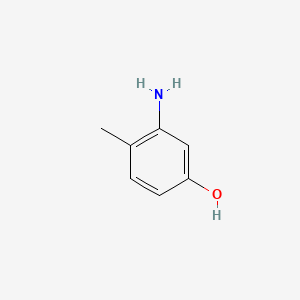

As an aromatic amine and a phenolic compound, 3-Amino-4-methylphenol possesses a unique chemical structure that includes an amino group (-NH2) and a methyl group (-CH3) attached to a phenol (B47542) ring. cymitquimica.com This structure gives it properties characteristic of both phenols and aromatic amines. cymitquimica.comnih.gov Its molecular formula is C7H9NO. cymitquimica.com The compound typically appears as a crystalline powder and is soluble in water and organic solvents. cymitquimica.com

The presence of the amino group makes it a weak base, while the hydroxyl group of the phenol imparts acidic properties. This amphoteric nature, combined with the reactivity of the aromatic ring, allows it to participate in a variety of chemical reactions. It can act as a reducing agent and is known to react with strong oxidizing agents. cymitquimica.comnih.gov

Significance as a Research Compound and Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its versatile chemical properties make it a valuable building block in the production of a range of products. github.comcymitquimica.com

In the dye industry, it is used in coupling reactions to produce various colorants. cymitquimica.com The compound is also finding applications in the pharmaceutical and agrochemical industries. github.com In pharmaceutical research, it is considered a key intermediate for synthesizing certain pharmaceutical compounds, including analgesics and anti-inflammatory drugs. github.com

The market for this compound is expected to see significant growth, driven by its expanding applications in the cosmetics, pharmaceutical, and specialty chemical sectors. github.com The demand is particularly noted in the cosmetics industry for hair dyes and in the development of new chemical formulations. github.com The compound is available in various purity levels, such as 97%, 98%, and 99%, to cater to the specific requirements of different applications, from general industrial use to high-precision synthesis in analytical chemistry. github.com

A common method for the synthesis of this compound involves the reduction of 3-nitro-4-methylphenol. prepchem.com In a typical laboratory-scale synthesis, this reduction is carried out using a Raney nickel catalyst under hydrogen pressure. prepchem.com The resulting product can be purified by recrystallization. prepchem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2836-00-2 |

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol nih.gov |

| Appearance | Light yellow to brown to dark green powder or crystals tcichemicals.com |

| Melting Point | 159.0 to 163.0 °C tcichemicals.com |

| Solubility | Soluble in water and organic solvents cymitquimica.com |

| Purity | >98.0% (GC) tcichemicals.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Amino-p-cresol, 5-Hydroxy-2-methylaniline tcichemicals.comtcichemicals.com |

| InChI | InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 nih.gov |

| InChIKey | NUNAWQZKZVVELQ-UHFFFAOYSA-N nih.gov |

| SMILES | CC1=C(C=C(C=C1)O)N nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNAWQZKZVVELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074860 | |

| Record name | 3-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-p-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2836-00-2 | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

313 to 315 °F (NTP, 1992) | |

| Record name | 3-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19783 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Amino-4-methylphenol

Two principal synthetic routes have been refined for the production of this compound, each offering distinct advantages in terms of starting materials and reaction conditions.

A widely utilized method for synthesizing this compound is the catalytic hydrogenation of 3-Nitro-4-methylphenol. This process involves the reduction of the nitro group to an amino group in the presence of a catalyst and a hydrogen source.

One documented procedure involves placing 70 g of 3-Nitro-4-methylphenol in a Parr bomb with 200 ml of tetrahydrofuran (B95107) and 2 g of activated Raney nickel catalyst. prepchem.com The mixture is then subjected to a hydrogen pressure of 60 p.s.i. for 3.5 hours. prepchem.com Following the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting residue is recrystallized from ether to yield this compound as a grey solid with a melting point of 145°-148° C. prepchem.com

Catalytic hydrogenation of nitrophenols is a versatile and widely studied reaction. Various catalysts, including palladium on carbon (Pd/C) and platinum on carbon (Pt/C), have been employed for similar transformations. google.comrsc.orgnih.gov The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. For instance, studies on the hydrogenation of p-nitrophenol have explored the use of different catalysts and reaction media, including aqueous solutions. google.comrsc.org The choice of catalyst and conditions often depends on the specific substrate and desired outcome. acs.org

Table 1: Hydrogenation of 3-Nitro-4-methylphenol

| Parameter | Value |

|---|---|

| Starting Material | 3-Nitro-4-methylphenol |

| Catalyst | Raney nickel |

| Solvent | Tetrahydrofuran |

| Hydrogen Pressure | 60 p.s.i. |

| Reaction Time | 3.5 hours |

| Product | This compound |

| Melting Point | 145°-148° C |

An alternative synthetic pathway to aminophenol derivatives involves the nitrosation of a cresol (B1669610) precursor followed by a reduction step. In the case of the related compound 4-amino-3-methylphenol (B1666317), m-cresol (B1676322) is used as the starting material. google.comgoogle.com This process first introduces a nitroso group onto the aromatic ring, which is then reduced to an amino group.

A patented method for the preparation of 4-amino-3-methylphenol outlines a two-step process starting from m-cresol. google.comgoogle.com The first step is a nitrosation reaction where m-cresol is treated with sodium nitrite (B80452) and hydrochloric acid in an aqueous sodium hydroxide (B78521) solution at a controlled temperature of 3-10 °C to form 4-nitroso-3-methylphenol. google.comgoogle.com The second step involves the hydrogenation reduction of the 4-nitroso-3-methylphenol intermediate in an alcoholic solvent, using a catalyst and a promoter, to yield the final product. google.comgoogle.com While this specific patent details the synthesis of the 4-amino isomer, the general principle of nitrosation followed by reduction is a recognized strategy for the synthesis of aminophenols from cresol precursors. evitachem.comgoogle.com

The nitrosation of cresols is a well-studied electrophilic substitution reaction. core.ac.uk The reaction conditions, including the concentration of the acid and the ratio of reactants, are crucial for achieving high yields and minimizing side reactions. google.com

Table 2: Synthesis of 4-Amino-3-methylphenol from m-Cresol

| Step | Reactants/Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Nitrosation | m-Cresol, Sodium Nitrite, Hydrochloric Acid, Sodium Hydroxide | 3-10 °C | 4-Nitroso-3-methylphenol |

| 2. Reduction | 4-Nitroso-3-methylphenol, Hydrogen | Alcoholic solvent, Catalyst | 4-Amino-3-methylphenol |

Reaction Mechanisms and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of the electron-donating amino and hydroxyl groups on the aromatic ring. This substitution pattern influences its electronic properties and susceptibility to various chemical reactions.

The electrochemical behavior of aminophenols involves coupled electron and proton transfer processes. benthamopenarchives.combenthamopen.com The oxidation of aminophenols can proceed through a two-electron, two-proton process to form a quinoneimine intermediate. researchgate.net The pH of the solution significantly impacts these reactions, indicating the active participation of protons. benthamopenarchives.combenthamopen.com Studies on poly(o-aminophenol) films have shown that the charge transport process is diffusion-limited and can be described as electron hopping assisted by counterion motion. benthamopenarchives.combenthamopen.com

Proton-coupled electron transfer (PCET) is a fundamental process in the reactions of many phenolic compounds. nih.gov The rate of these reactions can be influenced by the pKa of the proton acceptor, highlighting the importance of the proton transfer step. nih.gov In some systems, the reaction proceeds via a stepwise electron transfer-proton transfer mechanism. nih.gov The presence of both amino and hydroxyl groups in this compound suggests that it can participate in such PCET reactions, with the specific mechanism being dependent on the reaction conditions and the nature of the other reactants. rsc.org

The amino and hydroxyl groups are strong activating, ortho- and para-directing groups in electrophilic aromatic substitution reactions. libretexts.org This makes the aromatic ring of this compound highly nucleophilic and susceptible to attack by electrophiles. The electron-donating nature of these substituents increases the electron density of the benzene (B151609) ring, facilitating reactions such as halogenation, sulfonation, and nitration. libretexts.orggoogleapis.com

However, the high reactivity can also lead to challenges, such as polysubstitution and oxidative decomposition, particularly under harsh reaction conditions. libretexts.org For instance, direct nitration of phenol (B47542) can result in the formation of tarry by-products. libretexts.org To control the reactivity and achieve selective substitution, the activating influence of the amino or hydroxyl group can be attenuated, for example, by acetylation. libretexts.org

Quantum chemical studies on related aminophenols have shown that the electrophilic attack is likely to occur at specific sites on the molecule, determined by the distribution of electron density. imist.ma For p-aminophenol, theoretical calculations suggest that electrophilic attack occurs at the oxygen and nitrogen atoms. imist.ma The nucleophilicity index of p-aminophenol indicates a greater reactivity towards electrophiles compared to p-nitrophenol. imist.ma

This compound exhibits properties typical of phenolic compounds, including the ability to act as a reducing agent. cymitquimica.comnih.gov This reducing potential is due to the ease with which the phenolic hydroxyl group can be oxidized. libretexts.org Amines can also generate flammable gaseous hydrogen when combined with strong reducing agents. nih.govchemicalbook.com

The presence of the amino group makes this compound a valuable component in coupling reactions, particularly in the synthesis of dyes. cymitquimica.comsolubilityofthings.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. cymitquimica.com Furthermore, aminophenols can participate in oxidative coupling reactions. For example, 2-amino-4-methylphenol (B1222752) has been shown to react with anilines in the presence of sodium periodate (B1199274) to form a coupled product. nih.gov This type of reaction highlights the versatility of aminophenols as building blocks in organic synthesis. beilstein-journals.org

Electrochemical Oxidation Pathways and Intermediate Formation

The electrochemical behavior of this compound is characterized by the oxidation of its aminophenol core. Studies on the electrochemical oxidation of aminophenols indicate that these compounds undergo a reaction to form ortho-quinoneimine species. iau.irresearchgate.net The oxidation process for 2-amino-4-methylphenol, an isomer of the title compound, has been studied using cyclic voltammetry, which provides insight into the likely pathway for this compound. iau.ir

The proposed mechanism involves the transfer of electrons and protons, leading to the formation of a highly reactive ortho-quinone intermediate. iau.ir This intermediate is often unstable and can act as a Michael acceptor. iau.irresearchgate.net In the presence of nucleophiles, the ortho-quinone can undergo a 1,4-addition Michael reaction, leading to the formation of various derivatives. iau.ir This entire process is classified as an EC (electrochemical-chemical) mechanism, where the initial electrochemical oxidation is followed by a chemical reaction. iau.irresearchgate.net The cyclic voltammograms for this process typically show an anodic peak corresponding to the oxidation of the aminophenol and a cathodic peak for the reduction of the generated quinone species. The relative intensity of these peaks can change significantly in the presence of a nucleophile, indicating the consumption of the quinone intermediate in the follow-up chemical reaction. iau.irresearchgate.net

Photodeamination Reaction Mechanisms

The photochemistry of cresol derivatives, including aminomethyl cresols, involves complex reaction mechanisms, notably photodeamination. Theoretical and experimental studies on related cresol derivatives suggest that the photodeamination process is induced by an excited-state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net

Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the basic nitrogen atom of the amino group. acs.org This ESIPT process is crucial for the subsequent deamination reaction to occur. acs.org Following the proton transfer, the molecule is in an excited state that facilitates the cleavage of the carbon-nitrogen bond, leading to the elimination of the amine group and the formation of a quinone methide (QM) intermediate. researchgate.net Laser flash photolysis experiments have confirmed the formation of these transient QM species for various p-cresol (B1678582) derivatives. researchgate.net Without the initial ESIPT step, the photodeamination reaction is considered infeasible. acs.org This mechanism provides a theoretical foundation for understanding how light can be used to induce specific chemical transformations in aminophenol compounds.

Derivatization Strategies and Synthetic Transformations

Synthesis of Schiff Bases and Coordination Chemistry

This compound is a valuable precursor for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (C=N). These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.org The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. wjpps.comrsc.orgresearchgate.net

The synthesis generally involves reacting this compound (or its isomers) with a suitable aldehyde (e.g., salicylaldehyde (B1680747) derivatives) in a solvent like ethanol. mdpi.orgwjpps.com The reaction may be stirred at elevated temperatures for several hours to ensure completion. mdpi.org The resulting Schiff base ligands can act as bidentate or tridentate ligands, coordinating with metal ions through the imine nitrogen and the phenolic oxygen. researchgate.net This coordination ability has led to the synthesis of various metal complexes with metals such as Ni(II), Co(II), Cu(II), Zn(II), and Th(IV). wjpps.comtandfonline.com The geometry of these complexes, which can be octahedral or other arrangements, is determined through spectral and magnetic studies. wjpps.com

| Reactants | Metal Salt for Complexation | Reaction Conditions | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| 2-amino-4-methylphenol and 3-ethoxysalicylaldehyde | Ni(II), Co(II), Cu(II), Zn(II) chlorides | Alcoholic medium | Assigned based on spectral and magnetic data | wjpps.com |

| 2-amino-4-methylphenol and 3-methoxy-4-carboxylmethoxybenzaldehyde | Not specified | 60% ethanol, pH 7-8, 50-60°C, 6h | Schiff base only | mdpi.org |

| Isatin and 2-amino, 4-methyl phenol | Ti(IV), Zr(IV), Cd(II), Hg(II) | Not specified | Characterized by IR, NMR, etc. | researchgate.net |

| 2,6-diformyl-4-methyl phenol and 3-substituted-4-amino-5-mercapto-1,2,4-triazoles | Th(IV) nitrate | Ethanol | Six-coordinate Th(IV) | tandfonline.com |

Phosphorylation Reactions for Novel Derivatives

Phosphorylation is a common chemical transformation that introduces a phosphate (B84403) group into an organic molecule. For a compound like this compound, which contains both a hydroxyl (-OH) and an amino (-NH2) group, phosphorylation can potentially occur at either site. This reaction would typically involve reacting the aminophenol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or a phosphoramidite, often in the presence of a base to neutralize the acidic byproduct.

While phosphorylation is a fundamental reaction in organic synthesis, specific literature detailing the direct phosphorylation of this compound is limited in the searched results. However, the principles of the reaction are well-established for phenols and anilines. Furthermore, phosphorylation is a known post-translational modification in biological systems, regulating the activity of enzymes that may process related phenolic compounds. uniprot.org The synthesis of phosphorylated derivatives of this compound represents a potential route to novel compounds with unique chemical or biological properties.

Acylation Reactions and Selective Monoacylation Kinetics

Acylation involves the introduction of an acyl group (-C(O)R) into a molecule. In this compound, both the amino and hydroxyl groups can undergo acylation. smolecule.comevitachem.com However, the relative reactivity of these two groups allows for selective acylation under specific conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation.

Studies on the enzymatic acetylation of 2-aminophenol (B121084) derivatives by an arylamine N-acetyltransferase (NAT) from Streptomyces griseus have shown that 2-amino-4-methylphenol is a good substrate for this enzyme. nih.govasm.org This demonstrates that selective N-acetylation is feasible. The research indicated that the position of substituents on the 2-aminophenol ring is important for substrate specificity. nih.gov The reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of the aminophenol, catalyzed by the cytosolic enzyme. nih.govasm.org This enzymatic approach highlights a method for achieving high selectivity in the acylation of aminophenols.

| Substrate | Acylating Agent | Catalyst/Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-amino-4-methylphenol | Acetyl-CoA | Arylamine N-acetyltransferase (SgNAT) from Streptomyces griseus | The compound is a good substrate, indicating effective and selective N-acetylation. | nih.gov |

| 3-amino-4-hydroxybenzoic acid | Acetyl-CoA | SgNAT from Streptomyces griseus | The enzyme is responsible for N-acetylation of various 2-aminophenol derivatives. | asm.org |

Continuous Flow Microreactor Synthesis of Derivatives

Continuous flow microreactors represent a modern technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, especially for highly exothermic or hazardous reactions. rug.nlnih.gov These systems typically involve pumping reagents through a network of micro-channels where they mix and react. nih.gov

This technology is a promising tool for process intensification in the synthesis of fine chemicals and pharmaceutical intermediates. rug.nl Microreactors can improve the efficiency of many reactions, including oxidations, hydrogenations, and the synthesis of various value-added chemicals. rug.nl While the application of continuous flow technology is widespread, specific literature detailing the synthesis of this compound derivatives using this method was not prominent in the search results. Nevertheless, the principles of microreactor technology suggest its high potential for the controlled and efficient derivatization of this compound, for instance, in selective acylation or nitration reactions where precise temperature control is critical to minimize by-product formation.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods are fundamental in probing the molecular architecture of 3-Amino-4-methylphenol. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal details about their functional groups, bonding, and electronic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds.

Key vibrational modes observed in the spectrum confirm the presence of the hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups, as well as the aromatic ring. The broad absorption band typical for phenolic O-H stretching is a prominent feature. Similarly, the N-H stretching vibrations of the primary amine group are clearly distinguishable. Vibrations associated with the aromatic ring, such as C-H stretching and C=C ring stretching, further define the molecular structure.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretching | Amino (-NH₂) |

| 3200 - 3600 | O-H Stretching | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 2960 - 2850 | C-H Stretching | Methyl (-CH₃) |

| 1620 - 1580 | N-H Bending | Amino (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1470 - 1430 | C-H Bending | Methyl (-CH₃) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument. nih.govnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is especially useful for characterizing the vibrations of the aromatic carbon skeleton. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H NMR and ¹³C NMR spectra are used for structural confirmation. nih.govchemicalbook.com

In the ¹H NMR spectrum, distinct signals (resonances) appear for the protons of the methyl group, the amino group, the hydroxyl group, and the aromatic ring. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Studies involving the synthesis of derivatives of aminophenols, such as Schiff bases, frequently employ NMR spectroscopy to confirm the successful transformation of the amino or hydroxyl functional groups. nih.govresearchgate.net For instance, the disappearance of the characteristic -NH₂ proton signals and the appearance of a new imine (C=N-H) proton signal in the ¹H NMR spectrum would confirm the formation of a Schiff base derivative.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.1 | Singlet |

| Aromatic -H | 6.5 - 7.0 | Multiplet |

| -NH₂ | Broad Singlet (variable) | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with the solvent used. The signals for -NH₂ and -OH protons are often broad and their positions are concentration and temperature dependent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight (123.15 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃) or the loss of carbon monoxide (CO), which are characteristic of phenols and cresols.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion | Likely Origin |

|---|---|---|

| 123 | [C₇H₉NO]⁺ | Molecular Ion (M⁺) |

| 122 | [M-H]⁺ | Loss of a hydrogen radical |

| 108 | [M-CH₃]⁺ | Loss of a methyl radical |

| 94 | [M-CO-H]⁺ | Loss of CO and H radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the aromatic ring. nih.gov The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, influences the position and intensity of these absorption maxima (λ_max). These groups can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene (B151609). nist.gov The electronic transitions are sensitive to the pH of the solution, as the protonation state of the amino and hydroxyl groups alters the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about molecular structure, X-ray crystallography offers a definitive, high-resolution three-dimensional map of the atomic positions in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Data from the Cambridge Crystallographic Data Centre (CCDC) indicates that the crystal structure of this compound has been determined. nih.gov Such studies confirm the planarity of the benzene ring and provide the exact conformations of the substituent groups. The analysis of the crystal packing reveals how individual molecules interact with each other through hydrogen bonds involving the amino and hydroxyl groups, which dictates the macroscopic properties of the solid material.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Computational chemistry serves as an indispensable tool for the detailed analysis of molecular structures and properties. For this compound, theoretical approaches such as Density Functional Theory (DFT) are employed to gain insights that complement and help interpret experimental data. These computational studies provide a foundational understanding of the molecule's geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) Calculations for Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves optimizing the molecular structure to find the minimum energy conformation on the potential energy surface. For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would precisely compute the bond lengths, bond angles, and dihedral angles.

These calculations would reveal the subtle interplay of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups on the geometry of the benzene ring. The electron-donating nature of these substituents is expected to cause slight distortions in the aromatic ring from a perfect hexagon. The calculated parameters provide a highly detailed and accurate structural model, which is crucial for understanding the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific peer-reviewed data for this molecule is not readily available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 121° |

| C-C-N | ~120° | |

| C-C-O | ~121° |

Prediction of Vibrational Frequencies and Electronic Structure

Theoretical vibrational frequency analysis is a key output of DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the O-H or N-H bonds, the bending of the C-H bonds in the methyl group, or the breathing modes of the aromatic ring.

These predicted frequencies are invaluable for interpreting experimental FT-IR and FT-Raman spectra. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. This allows for confident assignment of every peak in the experimental spectrum to a specific molecular motion.

Evaluation of Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential.

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these are expected around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons.

Blue: Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and hydroxyl groups.

Green: Regions of neutral potential.

The MEP map for this compound provides a clear and intuitive guide to its chemical reactivity, highlighting the electron-rich and electron-deficient areas that govern its intermolecular interactions.

Quantum Mechanical Studies of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Quantum mechanical calculations can predict these properties by computing the molecule's response to an external electric field.

Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A large value for the first-order hyperpolarizability indicates a strong NLO response. For this compound, the presence of both electron-donating groups (-NH2, -OH, -CH3) on the aromatic ring creates an intramolecular charge transfer system, which is a prerequisite for significant NLO activity. Computational studies can quantify this potential and guide the design of new materials.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.

For substituted phenols, this energy gap is a key indicator of their electronic properties and potential for charge transfer. While specific calculations for this compound are not widely published, studies on its isomers, such as 2-amino-4-methylphenol (B1222752), have shown HOMO-LUMO energy gaps of approximately 4.2 eV, suggesting moderate electronic stability. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the specific regions of the molecule involved in electron donation and acceptance, respectively.

Applications in Chemical Synthesis and Materials Science Research

Role as a Building Block in Organic Synthesis

3-Amino-4-methylphenol is a fundamental building block in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows it to participate in a diverse array of chemical reactions.

One of the most common applications of this compound in organic synthesis is in the formation of Schiff bases. These compounds are synthesized through the condensation reaction of the primary amino group of this compound with an aldehyde or a ketone. The resulting imine linkage is a versatile functional group that can be used to form a variety of heterocyclic compounds. For instance, novel Schiff base derivatives with a general formula of N2O2 have been synthesized from the reaction of various aminophenols, including structures related to this compound, with different trimethinium salts. nih.gov

Furthermore, this compound can be used to synthesize other important organic molecules. For example, it is a precursor in the synthesis of N-(4-hydroxy-2-methylphenyl)acetamide. nih.govnist.gov The synthesis of this compound itself can be achieved through the reduction of 3-nitro-4-methylphenol using a Raney nickel catalyst under hydrogen pressure. nih.gov

The reactivity of its aromatic ring also allows for electrophilic substitution reactions, further expanding its utility as a versatile starting material for a wide range of organic compounds.

Intermediate in the Production of Fine Chemicals and Materials

Owing to its reactive functional groups, this compound serves as a crucial intermediate in the manufacturing of various fine chemicals and specialized materials. unito.it Its role is particularly prominent in the synthesis of dyes and pigments.

The compound is a known intermediate for dyestuffs, contributing to the molecular framework of various colorants. unito.it It is also utilized in the synthesis of materials for other industries. For example, derivatives of aminophenols are used in the synthesis of agrochemicals, such as pesticides and herbicides, which are vital for crop protection and enhancing agricultural yields. nih.gov While direct synthesis pathways from this compound for specific commercial agrochemicals are proprietary, its structural motifs are found in various active compounds.

The preparation of 4-amino-3-methylphenol (B1666317), a related isomer, from m-cresol (B1676322) via nitrosation and subsequent reduction highlights the industrial routes used to produce such aminophenol intermediates for broader applications, including the synthesis of high-end resins and carbon fibers. waters.comnih.gov

Development of Antioxidants and Specialty Chemical Components

The phenolic hydroxyl group in this compound's structure is a key feature that suggests its potential and the potential of its derivatives as antioxidants. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby preventing oxidative damage.

Research into related compounds has demonstrated the antioxidant capabilities of aminophenol derivatives. For example, studies on novel 4-methylcoumarins bearing amino and hydroxyl groups have shown significant antioxidant and radical scavenging activities. These studies indicate that an amino group can be an effective substitute for a hydroxyl group in imparting antioxidant properties, and that ortho-hydroxy-amino coumarins possess the highest activity. nih.gov This suggests that derivatives of this compound could be developed into effective antioxidants.

The development of sustainable antioxidants is a growing area of research, with a focus on modifying phenolic acids through chemical processes like esterification to enhance their performance in polymer systems. youtube.com The structural elements of this compound make it a candidate for similar modifications to create novel, high-performance antioxidants for use in various materials to prevent degradation.

Contributions to Dye Chemistry and Chromophore Synthesis

The most established and well-documented application of this compound is in the field of dye chemistry. It is a key intermediate in the synthesis of a wide range of dyes, particularly azo dyes. tcichemicals.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most diverse group of synthetic organic dyes. mdpi.comprepchem.com

The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component. mdpi.com this compound can act as the amine to be diazotized or as the coupling component. For instance, monoazo acid dyes have been synthesized using 3-[(2-methyl-6-ethoxy-4-quinolinyl) amino] phenol (B47542) as a coupling component, which is structurally related to this compound, and these dyes have shown good performance on silk, wool, and nylon fibers. semanticscholar.org

Furthermore, disazo disperse dyes have been synthesized using 3-aminophenol (B1664112) derivatives. In one study, 4-bromoaniline (B143363) was diazotized and coupled with 3-aminophenol to create an intermediate, which was then further diazotized and coupled with other components to produce a series of disazo dyes. This highlights the versatility of aminophenols in creating complex chromophoric systems. The specific substitution pattern of this compound influences the final color and properties of the resulting dyes.

Exploration in Non-linear Optical (NLO) Material Development

In the realm of materials science, there is growing interest in organic molecules with non-linear optical (NLO) properties for applications in photonics and optoelectronics. These materials can alter the properties of light, such as its frequency and amplitude, which is crucial for technologies like optical switching and data storage.

Schiff bases are a class of organic compounds that have been extensively studied for their NLO properties. These molecules, which contain a carbon-nitrogen double bond, often possess a donor-acceptor structure that facilitates intramolecular charge transfer, a key requirement for NLO activity.

Biological Relevance and Environmental Impact Studies

Investigation of Biological Activities of 3-Amino-4-methylphenol Derivatives

Derivatives of aminophenols, including isomers and substituted versions of this compound, have been the subject of various biological investigations. Research has explored their potential as therapeutic agents, focusing on antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of the amino, hydroxyl, and methyl groups, along with other structural modifications, plays a crucial role in determining the biological activity of these compounds.

The antimicrobial potential of aminophenol derivatives has been explored through the synthesis of various analogues. Studies have focused on Schiff base derivatives of 3-aminophenol (B1664112), which is structurally related to this compound. A series of these derivatives were synthesized to evaluate their in vitro antimicrobial activity against several bacterial and fungal strains. researchgate.net

The research found that certain compounds exhibited significant antimicrobial effects. researchgate.net For instance, derivatives 5b, 5c, and 5f demonstrated notable activity against the tested microorganisms. researchgate.net The antibacterial screening was conducted against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Xanthomonas campestris. Antifungal activity was assessed against fungi like Aspergillus niger and Fusarium oxysporum. researchgate.net

While direct studies on this compound derivatives are limited, research on isomeric structures provides context. For example, Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. nih.govmdpi.com Conversely, studies on certain o-aminophenol derivatives have shown only weak antimicrobial activity. nih.gov

| Derivative Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 3-Aminophenol Schiff Bases | B. subtilis, S. aureus, E. coli, X. campestris, A. niger, F. oxysporum | Several derivatives showed good antibacterial and antifungal activity. | researchgate.net |

| 4-Aminophenol Schiff Bases | Gram-positive and Gram-negative bacteria, Saccharomyces cerevisiae | Broad-spectrum antimicrobial activities were reported. | nih.govmdpi.com |

| o-Aminophenol Derivatives | Gram-positive and Gram-negative bacteria, fungi | Weak antimicrobial activity was observed. | nih.gov |

Research into the anti-inflammatory properties of aminophenol derivatives has revealed that the specific isomeric form is critical to the compound's activity. Notably, several N-monosubstituted amino-4-methylphenols, which are derivatives of o-aminophenol, have been found to exert potent topical anti-inflammatory activities. nih.govacs.org These compounds were effective in animal models of ear edema induced by arachidonic acid and 12-O-tetradecanoylphorbol-13-acetate. nih.gov

In contrast to the activity observed in o-aminophenol derivatives, the well-known p-aminophenol derivative, paracetamol (acetaminophen), is recognized for its analgesic and antipyretic properties but possesses only weak anti-inflammatory activity. pharmacy180.commedex.com.bd However, certain metabolites of acetaminophen, such as p-aminophenol and AM404, have been shown to inhibit the activation of microglial cells, which are key mediators of inflammation in the central nervous system. oaepublish.com Specifically, these metabolites can suppress the secretion of inflammatory mediators like nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated microglial cells. oaepublish.com This suggests that while the parent compound may have weak activity, its biotransformation products can modulate inflammatory pathways. oaepublish.com

| Compound/Derivative Class | Biological Target/Model | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| N-monosubstituted amino-4-methylphenols (o-aminophenol derivatives) | Mouse ear edema models | Potent inhibitory activity. | nih.govacs.org |

| Paracetamol (p-aminophenol derivative) | General inflammation | Weak anti-inflammatory activity. | pharmacy180.commedex.com.bd |

| p-Aminophenol and AM404 (Paracetamol metabolites) | LPS-stimulated microglial cells | Suppression of nitric oxide (NO) secretion. | oaepublish.com |

The anticancer potential of the aminophenol scaffold has been investigated through the synthesis of various analogues. Novel derivatives of p-aminophenol have demonstrated potent anticancer activities against several cancer cell lines. nih.gov For example, p-dodecylaminophenol and p-decylaminophenol were shown to suppress the cell growth of breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells. nih.gov The mechanism of action for these compounds was correlated with their ability to be incorporated into cancer cells and induce apoptosis. nih.gov

Studies on other isomers, such as o-aminophenol derivatives, have reported moderate cytotoxic effects against a range of cancer cell lines, including KB (a human oral cancer cell line), HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). nih.gov Furthermore, research on 4-aminophenol derivatives suggests their potential as anticancer agents stems from their ability to interact with DNA. nih.govmdpi.com

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| p-Alkylaminophenols | MCF-7 (Breast), DU-145 (Prostate), HL60 (Leukemia) | Suppressed cell growth and induced apoptosis. | nih.gov |

| o-Aminophenol derivatives | KB, HepG2, A549, MCF7 | Moderate inhibitory and cytotoxic effects observed. | nih.gov |

| 4-Aminophenol derivatives | Not specified | Potential highlighted through DNA interaction studies. | nih.govmdpi.com |

The investigation of aminophenol derivatives has extended to their potential antiviral properties. A study focused on sterically-hindered o-aminophenol derivatives revealed significant activity against Herpes simplex virus type 1 (HSV-1). nih.gov Specifically, N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol were identified as the most effective compounds in suppressing viral replication. nih.gov The antiviral action of these compounds was linked to their ability to interact with organic free radicals while having low reactivity towards reactive oxygen species. nih.gov

Further research into compounds containing an aminophenol-related structure has identified antiviral potential. Certain 4-(N-aryl)aminocoumarin derivatives have shown good activity against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1. mdpi.com This suggests that the aminophenyl moiety, when incorporated into larger molecular scaffolds, can contribute to potent antiviral effects.

Mechanistic Toxicology and Biotransformation Research

The metabolism of aminophenols is a critical area of study, as the process of biotransformation can lead to the formation of highly reactive intermediates. researchgate.net These intermediates are often the underlying cause of the toxic effects associated with the parent compounds. pharmacy180.comresearchgate.net Research in this area seeks to understand the metabolic pathways and the chemical nature of the reactive species formed.

The biotransformation of aminophenols can generate reactive intermediates that are capable of causing cellular damage. For instance, 4-Amino-3-methylphenol (B1666317), an isomer of the target compound, is known to be a major metabolite of the carcinogen o-toluidine (B26562) and has been shown to cause DNA damage when in the presence of copper ions (Cu(II)). sigmaaldrich.comsigmaaldrich.com This damaging activity strongly implies the formation of reactive species during its metabolism.

The metabolism of the related p-aminophenol derivatives, such as paracetamol, is well-documented to proceed through a toxic reactive intermediate. pharmacy180.com This pathway involves the formation of N-acetyl-p-benzoquinone imine (NAPQI), a highly electrophilic compound that can cause severe liver and kidney toxicity by binding to cellular macromolecules. pharmacy180.com

Microbial systems also provide insight into aminophenol biotransformation. The bacterium Pseudomonas putida can transform aminophenol by oxidizing it to a benzoquinone monoimine intermediate, which then undergoes hydrolysis. nih.gov Furthermore, synthetic models of aminophenol dioxygenase enzymes, which catalyze the cleavage of the aromatic ring, have been used to study the reaction mechanism. nih.gov These studies have successfully detected and characterized oxygenated, ligand-based radical intermediates, confirming that radical species play a role in the breakdown of the aminophenol structure. nih.gov The inherent reactivity of this compound is also indicated by its reaction with strong oxidizing agents. nih.gov

Reductive Transformation in Microbial Metabolism

Detailed studies on the reductive transformation of this compound by microbial communities are not extensively documented. However, insights can be drawn from the metabolism of related aromatic amines and phenolic compounds. Aromatic amines can undergo various transformations under different redox conditions.

In anaerobic environments, the amino group of aminophenols can be reductively removed. For instance, the degradation of some chloroaminophenols is initiated by the release of the ammonium (B1175870) ion via a deaminase. nih.gov It is plausible that this compound could undergo a similar initial step of deamination.

The table below summarizes potential initial transformation reactions for compounds structurally related to this compound under anaerobic microbial metabolism.

| Compound Family | Potential Initial Reductive Transformation | Microbial Group Example |

| Aminophenols | Hydrolytic deamination | Arthrobacter sp. |

| Cresols (anaerobic) | Methyl group oxidation (initial step) | Desulfotomaculum sp., Pseudomonas-like strains |

| Cresols (anaerobic) | Addition of methyl group to fumarate | Desulfobacterium cetonicum |

The data in this table is based on studies of related compounds and represents potential, not confirmed, pathways for this compound.

In Vitro and In Vivo Toxicity Pathway Elucidation

Studies on p-aminophenol have shown that its nephrotoxicity (kidney toxicity) may be linked to the biosynthesis of toxic glutathione (B108866) conjugates. science.govnih.gov The metabolic activation of p-aminophenol can lead to the formation of reactive intermediates that bind to cellular macromolecules, leading to cell damage and necrosis, particularly in the kidney's proximal tubules. nih.govnih.gov It is conceivable that this compound could share similar toxicological pathways, involving metabolic activation and the formation of reactive species that can cause cellular damage.

The table below outlines potential toxicity pathways for aminophenol compounds, which may be relevant for assessing the potential risks of this compound.

| Toxicity Endpoint | Potential Mechanism | Key Mediators | Target Organ |

| Methemoglobinemia | Oxidation of hemoglobin | Reactive metabolites | Blood |

| Nephrotoxicity | Formation of toxic glutathione conjugates | Cytochrome P450, γ-glutamyl transpeptidase | Kidney |

| Skin and Eye Irritation | Direct chemical irritation | - | Skin, Eyes |

| Skin Sensitization | Allergic reaction | - | Skin |

This table is based on general information for aminophenols and specific studies on p-aminophenol. The applicability to this compound requires further investigation.

Environmental Fate and Remediation Research

The environmental fate of a chemical compound is determined by its susceptibility to various physical, chemical, and biological processes in the environment.

Studies on Biodegradability and Environmental Persistence

Direct studies on the biodegradability and environmental persistence of this compound are scarce. However, the biodegradability of its parent compounds, aminophenols and cresols, has been investigated. Phenol (B47542) and cresols are generally considered to be biodegradable by a wide range of microorganisms under aerobic conditions. nih.gov The rate of degradation can be influenced by the position of the substituents on the aromatic ring.

The persistence of a compound is also related to its tendency to sorb to soil and sediment. While specific data for this compound is not available, the presence of the amino group in aminophenols can lead to stronger binding to soil organic matter and clay minerals compared to phenol, which may reduce their mobility but increase their persistence in the soil matrix. nih.gov

The following table provides a qualitative assessment of the expected environmental persistence of this compound based on the properties of related compounds.

| Environmental Compartment | Expected Persistence | Key Influencing Factors |

| Water | Low to Moderate | Biodegradation, Photodegradation |

| Soil | Moderate | Biodegradation, Sorption to organic matter |

| Air | Low | Atmospheric oxidation |

This assessment is predictive and requires experimental verification for this compound.

Ecosystem Impact Assessments

Specific ecosystem impact assessments for this compound are not widely published. The ecotoxicity of a substance is typically evaluated by its effects on a range of organisms representing different trophic levels, such as algae, invertebrates (like Daphnia), and fish. For an isomer, 4-Amino-3-methylphenol, some aquatic toxicity data is available, indicating high toxicity to fish and aquatic invertebrates. chemicalbook.com It is plausible that this compound exhibits similar ecotoxicological properties.

Phenolic compounds, in general, can be toxic to aquatic life. epa.gov The introduction of such compounds into aquatic ecosystems can lead to reduced growth, impaired reproduction, and mortality in sensitive species. frontiersin.org The actual impact on an ecosystem would depend on the concentration of the compound, the duration of exposure, and the specific characteristics of the receiving environment.

Microbial Degradation and Detoxification Mechanisms

The microbial degradation of aminophenols and cresols can proceed through different pathways depending on the microbial species and the environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, the degradation of aminophenols often starts with hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For example, the bacterial degradation of 4-aminophenol can be initiated by its conversion to 1,4-benzenediol and subsequently to 1,2,4-benzenetriol (B23740) before the aromatic ring is opened. nih.gov Similarly, the aerobic degradation of phenols and cresols typically involves the formation of catechols, which are then subject to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter the central metabolic pathways of the microorganisms. frontiersin.orgnih.gov

Anaerobic degradation pathways for cresols have also been elucidated. As mentioned in section 5.2.2, these can involve the oxidation of the methyl group or its addition to fumarate. nih.govasm.org The degradation of aminophenols under anaerobic conditions is less well-documented but likely involves initial transformations of the amino group.

The table below summarizes some known microbial degradation pathways for compounds related to this compound.

| Compound | Condition | Initial Enzymatic Step | Key Intermediates |

| 4-Aminophenol | Aerobic | Hydroxylation | 1,4-Benzenediol, 1,2,4-Benzenetriol |

| p-Cresol (B1678582) | Anaerobic (denitrifying) | Methyl group oxidation | 4-Hydroxybenzaldehyde, 4-Hydroxybenzoate |

| Phenol | Aerobic | Hydroxylation | Catechol |

This table illustrates degradation mechanisms for related compounds, and the specific pathway for this compound may differ.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of aminophenols due to its versatility and high separation efficiency. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The development of HPLC methods for the simultaneous analysis of multiple aminophenol isomers, including 3-Amino-4-methylphenol, is crucial for applications such as environmental monitoring and quality control in chemical manufacturing. The key to a successful multi-component separation lies in exploiting the subtle differences in the physicochemical properties of the isomers.

Method development often begins with the selection of an appropriate stationary phase. While standard C18 columns are widely used, achieving adequate resolution for closely related isomers can be challenging. chromatographytoday.com Alternative column chemistries can provide different mechanisms of interaction to enhance selectivity. chromatographytoday.com For instance, mixed-mode stationary phases that combine reversed-phase characteristics with ion-exchange capabilities can offer improved separation for polar, ionizable compounds like aminophenols. nih.gov A study on aminophenol isomers utilized a mixed-mode stationary phase containing both SCX (Strong Cation Exchange) and C18 moieties to achieve simultaneous determination. nih.gov Another approach involves using polystyrene-divinylbenzene columns, which have proven effective for the reproducible analysis of aminophenol positional isomers. rsc.org

The composition of the mobile phase is another critical factor. A typical mobile phase for aminophenol analysis consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. sielc.comnih.gov The pH of the buffer is a powerful tool for controlling the retention and selectivity of ionizable analytes. For aminophenols, adjusting the pH can alter the degree of protonation of the amino group, thereby influencing its interaction with the stationary phase. The use of ion-pairing reagents, like sodium octanesulfonate, can further improve peak shape and resolution, especially for basic compounds. nih.gov

Once a suitable column and mobile phase system are selected, further optimization is required to achieve the desired performance in terms of resolution, analysis time, and sensitivity.

Separation Parameters:

Mobile Phase Composition: Fine-tuning the ratio of organic modifier to aqueous buffer is essential. Gradient elution, where the mobile phase composition is changed during the run, is often employed in multi-component analysis to resolve compounds with a wide range of polarities and reduce analysis time. nih.gov For example, a gradient program can start with a lower concentration of the organic modifier to retain and separate more polar compounds and gradually increase the concentration to elute more nonpolar compounds.

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency. While a higher flow rate reduces the run time, it can lead to a decrease in resolution. A typical flow rate for analytical HPLC is around 1.0 mL/min. nih.govnih.gov

Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 40 °C) can improve peak shape, reduce viscosity of the mobile phase, and enhance reproducibility. nih.govpom.go.id

Detection Parameters:

UV Detection: UV-Vis detectors are commonly used for the analysis of aminophenols, as the aromatic ring provides strong chromophores. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity. For 4-aminophenol (B1666318), a related compound, detection wavelengths of 225 nm and 275 nm have been utilized. nih.govsielc.com

Amperometric Detection: For trace analysis, amperometric (electrochemical) detection offers significantly higher sensitivity and selectivity compared to UV detection. nih.gov This method involves applying a specific potential to a working electrode and measuring the current generated by the oxidation or reduction of the analyte. nih.govresearchgate.net For the determination of 4-aminophenol, a potential of +325 mV was applied to a glassy carbon electrode. nih.gov

Table 1: Example HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Mixed-mode SCX/C18 nih.gov | Zorbax SB-Aq (C18) nih.gov | Primesep 100 (Mixed-Mode) sielc.com |

| Mobile Phase | Aqueous phosphate (B84403) buffer (pH 4.85):Methanol (85:15 v/v) nih.gov | Gradient elution with 1.1 g/L sodium octanesulfonate (pH 3.2) and Methanol nih.gov | Water, Acetonitrile, and Sulfuric acid buffer sielc.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov | 1.0 mL/min |

| Detection | UV at 285 nm nih.gov | Diode Array Detector at 225 nm nih.gov | UV at 275 nm sielc.com |

| Temperature | Not Specified | 40 °C nih.gov | Not Specified |

Electroanalytical Techniques for Indirect Phenol (B47542) Detection

Electroanalytical techniques provide a sensitive and cost-effective alternative for the quantification of phenolic compounds. These methods are based on the electrochemical oxidation of the phenol group, and the resulting current is proportional to the analyte's concentration.

Cyclic Voltammetry (CV) is a powerful technique for studying the electrochemical behavior of compounds. In a typical CV experiment for an aminophenol, the potential applied to a working electrode (e.g., glassy carbon or platinum) is scanned, and the resulting current is measured. researchgate.net The oxidation of the aminophenol molecule appears as a peak in the voltammogram. The peak potential provides qualitative information about the analyte, while the peak current is related to its concentration. researchgate.net

The electrochemical oxidation of aminophenols can be complex. The process often involves the formation of radical species that can subsequently polymerize, leading to the formation of a blocking film on the electrode surface. researchgate.net This can cause a decrease in the oxidation peak current in subsequent CV cycles. researchgate.net For analytical purposes, the first scan is often used to obtain a reproducible signal for quantification. researchgate.net The pH of the supporting electrolyte solution significantly influences the oxidation potential, as protons are involved in the reaction. researchgate.net

A study on the electrochemical oxidation of aminophenol isomers on a platinum electrode in an acidic medium showed that m-aminophenol (a positional isomer of this compound) displays an oxidation peak at approximately 1.1 V. A more recent study focused on a sensor for 2-Amino-4-methylphenol (B1222752) (another isomer) using cyclic voltammetry, demonstrating the direct applicability of this technique. tandfonline.com

Controlled Potential Coulometry (CPC) is a bulk electrolysis method that can be used for the exhaustive oxidation or reduction of a species in solution. By measuring the total charge passed (coulombs) during the reaction, the absolute amount of the analyte can be determined based on Faraday's law. While less common for routine analysis than voltammetric techniques, CPC is valuable for determining the number of electrons involved in the electrochemical reaction and for high-precision assays.

To enhance the sensitivity, selectivity, and stability of electrochemical sensors for phenols, mediators are often employed. A mediator is a redox-active species that facilitates electron transfer between the electrode and the analyte. This can lead to lower operating potentials, which reduces interference from other electroactive species, and can also catalyze the electrochemical reaction, resulting in signal amplification.

Enzyme-based biosensors, particularly those using tyrosinase, are a common example of mediator-assisted detection. nju.edu.cn Tyrosinase catalyzes the oxidation of phenols to quinones, which are then electrochemically reduced at the electrode surface. mdpi.com The resulting reduction current is proportional to the phenol concentration. While often described as "mediator-free" when the product is directly detected, the enzyme itself acts as a biological catalyst facilitating the reaction. nju.edu.cn

Non-enzymatic mediators are also used. For example, Prussian blue nanoparticles have been shown to act as effective electron-transfer mediators in sensors for phenolic compounds, lowering the limit of detection. mdpi.com Modified electrodes, such as those incorporating conducting polymers or nanomaterials, can also exhibit mediatory effects, improving the electrocatalytic activity towards phenol oxidation and enhancing the sensing performance. ias.ac.in

Table 2: Electrochemical Parameters from Cyclic Voltammetry Studies of Aminophenols

| Analyte | Electrode | Medium | Anodic Peak Potential (Epa) | Notes |

| m-Aminophenol | Polycrystalline Platinum | 1 M HClO4 | ~1.1 V | Formation of a blocking film observed. |

| o-Aminophenol | Polycrystalline Platinum | 1 M HClO4 | ~0.86 V | Leads to the formation of a conducting polymer. |

| 4-Aminophenol | Carbon Paste Electrode researchgate.net | 0.1 M Phosphate Buffer (pH 7.5) researchgate.net | Not specified | Peak current increases with concentration. researchgate.net |

Gas Chromatography (GC) for Phenol Analysis

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, direct analysis of polar compounds like this compound by GC is challenging due to their low volatility and tendency to exhibit poor peak shapes (tailing) because of interactions with the stationary phase.

To overcome these limitations, a derivatization step is typically required before GC analysis. phenomenex.comsigmaaldrich.com Derivatization involves chemically modifying the analyte to create a new compound (a derivative) that is more volatile and less polar. phenomenex.com For aminophenols, both the hydroxyl (-OH) and amino (-NH2) groups are polar and contain active hydrogens that can be targeted for derivatization. oup.comoup.com

Common derivatization approaches for phenols and amines include:

Silylation: This is a widely used technique where the active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing both hydroxyl and amino groups. sigmaaldrich.com

Acetylation/Acylation: This involves reacting the analyte with an acetylating or acylating agent. A two-step derivatization procedure has been developed for aminophenols, involving initial acetylation with acetic anhydride followed by reaction with trifluoroacetic anhydride (TFAA). oup.comoup.com The resulting N-acetylated and N-trifluoroacetylated products are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). oup.comoup.com

Alkylation: EPA Method 8041A describes the derivatization of phenols using diazomethane to form more volatile methyl ether (anisole) derivatives, which can then be analyzed by GC with a Flame Ionization Detector (FID). settek.comepa.gov Another option in this method is derivatization with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers, which are suitable for highly sensitive detection by ECD. settek.comepa.gov